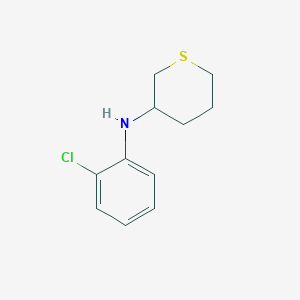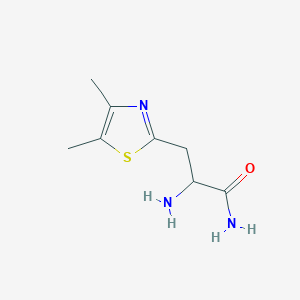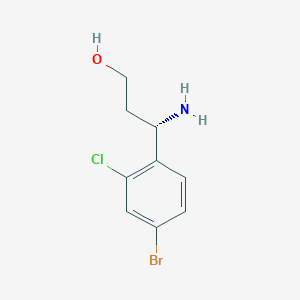![molecular formula C17H23NS B13261266 {[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine](/img/structure/B13261266.png)
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine is an organic compound that features a thiophene ring substituted with a tert-butylphenyl group and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution with Tert-Butylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethylamine Group: The final step involves the nucleophilic substitution of the thiophene derivative with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride as base, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of {[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(ethyl)amine
- {[5-(4-Ethylphenyl)thiophen-2-yl]methyl}(ethyl)amine
- {[5-(4-Isopropylphenyl)thiophen-2-yl]methyl}(ethyl)amine
Uniqueness
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substituents.
Properties
Molecular Formula |
C17H23NS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-[[5-(4-tert-butylphenyl)thiophen-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C17H23NS/c1-5-18-12-15-10-11-16(19-15)13-6-8-14(9-7-13)17(2,3)4/h6-11,18H,5,12H2,1-4H3 |
InChI Key |
GYPWVEKJTLLZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-Dihydro-1H-inden-1-yl)amino]propane-1,3-diol](/img/structure/B13261187.png)
![1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13261194.png)
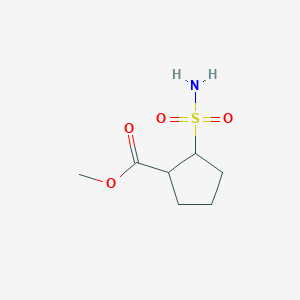

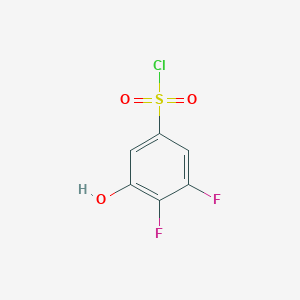
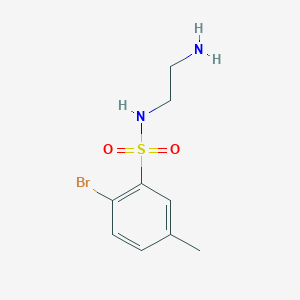
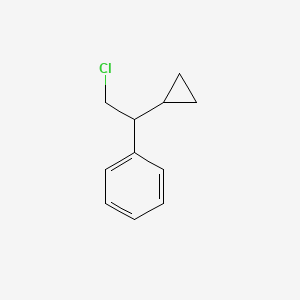

![3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13261242.png)
